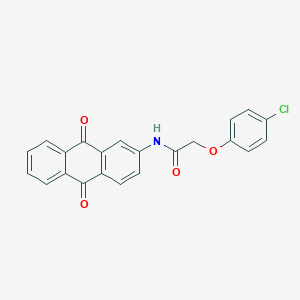
2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of compounds called oleanane triterpenoids and has been shown to possess potent anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and anti-inflammatory responses. 2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has been shown to activate Nrf2 by binding to Keap1, a protein that inhibits Nrf2 activity, leading to the activation of downstream genes involved in antioxidant and anti-inflammatory pathways.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has been shown to possess potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and also reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide in lab experiments is its potent anti-inflammatory and antioxidant properties, which make it a useful tool for studying the role of oxidative stress and inflammation in various diseases. However, one of the limitations of using 2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide. One potential area of research is the development of novel formulations of 2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide that can improve its solubility and bioavailability. Another area of research is the investigation of the potential role of 2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to elucidate the precise molecular mechanisms underlying the anti-inflammatory and antioxidant effects of 2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide involves the condensation of 2-(4-chlorophenoxy) acetic acid with 9,10-anthraquinone in the presence of a catalyst such as sulfuric acid. The resulting intermediate is then converted to 2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide by reacting it with imidazole in the presence of a base such as triethylamine. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative diseases, and inflammatory disorders. It has been shown to possess potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO4/c23-13-5-8-15(9-6-13)28-12-20(25)24-14-7-10-18-19(11-14)22(27)17-4-2-1-3-16(17)21(18)26/h1-11H,12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBPJGZWVQKHEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5056232.png)
![ethyl 4-[(3-bromophenyl)acetyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5056233.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[3-(methylthio)propyl]benzamide](/img/structure/B5056246.png)
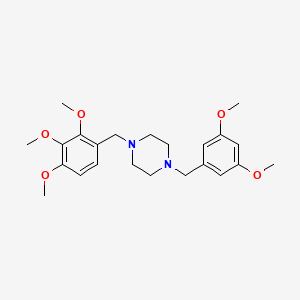
![N-(3,4-dimethylphenyl)-2-{2,4-dioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B5056266.png)
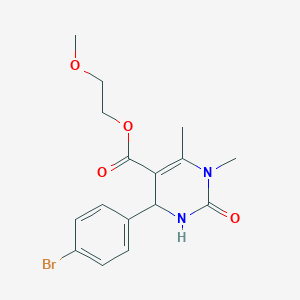
![3-chloro-4-methoxy-N-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5056288.png)
![2-{[(7-methoxy-2-naphthyl)oxy]methyl}-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5056300.png)
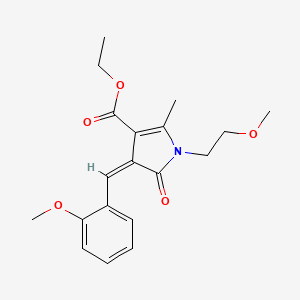
![2-methoxy-N-[(2-methoxy-1-naphthyl)methyl]aniline](/img/structure/B5056306.png)
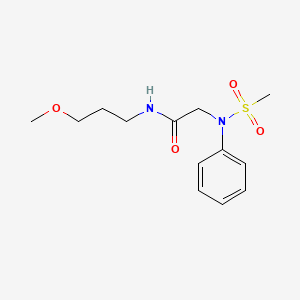
![5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5056308.png)
![2-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B5056317.png)
![1-cyclopentyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5056323.png)